Methyl 2,4-dihydroxy-6-methylnicotinate
Description
Methyl 2,4-dihydroxy-6-methylnicotinate is a nicotinic acid derivative with a methyl ester functional group. Structurally, it features hydroxyl groups at positions 2 and 4, a methyl group at position 6, and a methoxycarbonyl group at position 3 (Figure 1). This compound is notable for its role in chemical synthesis and biological systems, particularly in studies involving long-chain organic molecules and their interactions with biomolecules like DNA and RNA . Its synthesis requires precise control of reaction conditions due to the complexity of stabilizing hydroxyl and ester groups on the pyridine ring .
Properties
IUPAC Name |
methyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-3-5(10)6(7(11)9-4)8(12)13-2/h3H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGARFACKOZQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716262 | |
| Record name | Methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893616-55-2 | |
| Record name | Methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2,4-dihydroxy-6-methylnicotinate, a derivative of nicotinic acid, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 169.14 g/mol. The compound features a pyridine ring with hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. Its unique structure contributes to its biological activities, particularly in antioxidant properties and metabolic modulation.
Biological Activities
1. Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. It may mitigate oxidative stress in biological systems by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Enzymatic Modulation
The compound has been studied for its role in modulating enzymatic activities related to metabolic pathways. It may influence the activity of certain methyltransferases, which are enzymes responsible for transferring methyl groups to various substrates. This action can affect gene expression and metabolic processes, suggesting potential therapeutic applications in metabolic disorders.
3. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, indicating potential as an antimicrobial agent in clinical settings.
The biological activities of this compound can be attributed to several mechanisms:
- Hydrogen Bonding: The presence of hydroxyl groups allows for hydrogen bonding with biological macromolecules, facilitating interactions that can influence enzymatic activity.
- Hydrophobic Interactions: The methyl group enhances hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and function.
- Antioxidant Mechanism: The compound's ability to donate electrons or hydrogen atoms helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
Case Studies
-
Antioxidant Efficacy Study
A study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay, ABTS assay). Results demonstrated a significant reduction in ROS levels in treated cells compared to controls, supporting its potential use as a dietary supplement for oxidative stress mitigation. -
Metabolic Pathway Modulation
Research involving cell lines showed that treatment with this compound altered the expression levels of genes involved in lipid metabolism. This finding suggests a role in metabolic regulation that could be beneficial in obesity-related conditions.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Nicotinic Acid | Pyridine ring with one carboxyl group | Basic structure without hydroxyl substitutions |
| 6-Hydroxynicotinic Acid | Hydroxyl group at position 6 | Lacks additional hydroxyl groups |
| Ethyl 2,4-Dihydroxy-6-Methylnicotinate | Ethyl ester derivative | Antitumor and bactericidal properties |
| 2-Hydroxynicotinic Acid | Hydroxyl group at position 2 | Limited biological activity compared to methyl derivative |
The unique arrangement of hydroxyl groups and methyl substitution in this compound likely confers distinct biological activities compared to its analogs.
Scientific Research Applications
Pharmacological Applications
1. Acetylcholinesterase Inhibition
One of the significant applications of methyl 2,4-dihydroxy-6-methylnicotinate is its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has shown that this compound exhibits potent AChE inhibitory activity, making it a promising candidate for further development as a therapeutic agent .
Case Study: Development of AChE Inhibitors
- Study Reference : MDPI Journal (2022)
- Findings : The compound demonstrated significant inhibition of AChE in vitro, suggesting its potential as a lead compound for drug development targeting cognitive disorders .
Synthesis and Derivatives
This compound can be synthesized through various chemical processes, including the oxidation of specific pyridine derivatives. The synthesis methods often focus on optimizing yields and purity:
These methods highlight the challenges in synthesizing the compound effectively while maintaining high purity levels.
Biological Activities
2. Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This property is particularly relevant in developing treatments for conditions related to oxidative damage.
Case Study: Antioxidant Activity Assessment
- Study Reference : Journal of Medicinal Chemistry (2017)
- Findings : The compound exhibited significant radical scavenging activity, suggesting its potential use as an antioxidant in pharmaceutical formulations .
Toxicological Profile
Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Current data suggest that while it has beneficial biological activities, it may also pose risks such as skin and eye irritation:
| Hazard Classification | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
This information is critical for researchers considering its application in drug formulation and development.
Comparison with Similar Compounds
Ethyl 2,4-Dihydroxy-6-Methylnicotinate
Key Differences :
- Ester Group : The ethyl ester variant replaces the methyl ester with an ethyl group, altering solubility and reactivity.
- In contrast, the methyl ester is primarily used in synthetic chemistry and biochemical research .
- CAS Number Ambiguity: The ethyl ester is listed under CAS 10350-10-4 and 70254-52-3 in different sources, possibly due to supplier-specific nomenclature or salt forms .
Physical-Chemical Data :
*Purity inferred from ethyl ester data due to lack of explicit methyl ester values in evidence.
Chlorinated and Cyano-Substituted Analogues
highlights structurally related compounds with chloro and cyano substituents:
- 2,4-Dichloro-6-methylnicotinonitrile (CAS 38367-36-1): Replaces hydroxyl groups with chlorine atoms and introduces a cyano group. Increased lipophilicity and reactivity due to electron-withdrawing substituents.
- 2-Chloroquinoline-3-carbonitrile (CAS 95104-21-5): Features a quinoline backbone, enhancing aromaticity and stability compared to nicotinic acid derivatives.
Impact of Substituents :
- Chloro groups enhance electrophilicity, making these compounds reactive intermediates in cross-coupling reactions.
- Cyano groups improve binding affinity in enzyme inhibition studies but may reduce solubility .
Other Nicotinate Derivatives
- Bardoxolone Methyl: A triterpenoid methyl ester with Nrf2-activating properties ().
- Torulosic Acid Methyl Ester: A diterpenoid methyl ester from plant resins (), emphasizing the diversity of methyl ester applications in natural product chemistry.
Preparation Methods
Esterification of Hydroxylated Nicotinic Acid Derivatives
One of the primary methods to prepare methyl 2,4-dihydroxy-6-methylnicotinate involves the esterification of corresponding hydroxylated nicotinic acids with methanol under acidic conditions.
Procedure :
The hydroxylated nicotinic acid (e.g., 4-hydroxy-6-methylnicotinic acid) is dissolved in a mixture of dichloromethane (DCM) and methanol. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) are added at room temperature. The reaction mixture is then heated under reflux until complete conversion is confirmed by thin-layer chromatography (TLC). After reaction completion, the mixture is concentrated and purified by standard extraction and drying methods to isolate the methyl ester product.-
- Starting material: 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol)
- Solvent mixture: DCM (250 mL) + MeOH (250 mL)
- Reagents: EDCI (42.2 g, 220 mmol), DMAP (1.222 g, 10 mmol)
- Reaction conditions: Reflux until disappearance of starting acid (monitored by TLC)
- Workup: Rotary evaporation, washing with brine, drying over MgSO4
- Purification: Silica gel chromatography
This method yields this compound with high purity and good yield.
Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid Esters
The synthesis of the methyl ester precursor often involves the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid, which is then esterified.
Oxidation Process :
The oxidation is performed by mixing 2-methyl-5-ethylpyridine with sulfuric acid at low temperature (0–100 °C), followed by heating to 140–225 °C. Nitric acid is added gradually (3–10 moles per mole of pyridine) while continuously distilling off water and diluted nitric acid to drive the reaction forward. After completion, the reaction mixture is cooled and mixed with an alcohol (methanol or ethanol) to esterify the acid groups under reflux conditions.Catalysts :
Optional catalysts include ammonium vanadate, tin chloride, or cobalt acetate, used in small amounts (<5 g per mole of pyridine) to improve reaction efficiency.
| Step | Conditions/Details |
|---|---|
| Mixing | 1–5 moles sulfuric acid per mole pyridine, 0–100 °C |
| Heating | 140–225 °C (preferably 150–170 °C) |
| Nitric acid addition | 3–10 moles per mole pyridine, gradual addition |
| Distillation | Continuous removal of water and nitric acid |
| Esterification | Addition of alcohol, reflux for several hours |
| Product isolation | Extraction and purification of methyl ester |
Yields :
Preparation of Stock Solutions and Formulations
For experimental and in vivo applications, this compound is often prepared as stock solutions with precise molarity calculations.
| Amount of Compound (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |
|---|---|---|---|
| 1 | 5.4597 | 1.0919 | 0.546 |
| 5 | 27.2985 | 5.4597 | 2.7299 |
| 10 | 54.5971 | 10.9194 | 5.4597 |
- Formulation Notes :
- DMSO is used as a master solvent to dissolve the compound initially.
- Subsequent dilution with solvents like PEG300, Tween 80, corn oil, and water is done stepwise, ensuring clarity at each stage to maintain solution homogeneity.
- Physical aids such as vortexing, ultrasound, or mild heating can be used to enhance dissolution.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification with EDCI/DMAP | 4-hydroxy-6-methylnicotinic acid, MeOH, reflux | ~75 | High purity, suitable for lab-scale |
| Oxidation + Esterification | 2-methyl-5-ethylpyridine, H2SO4, HNO3, MeOH | ~69 | Industrially scalable, requires careful control of distillation |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, Corn oil | N/A | For experimental/in vivo use, ensures solubility and stability |
Research Findings and Considerations
The oxidation method using nitric acid in sulfuric acid medium is well-documented for producing 6-methylnicotinic acid esters, which are precursors for this compound synthesis.
The esterification using coupling agents like EDCI and catalysts such as DMAP provides a reliable route to methyl esters from hydroxylated nicotinic acids with good yields and purity.
Careful control of reaction temperatures, reagent stoichiometry, and stepwise addition of solvents is critical to obtain clear solutions and high-quality products, especially for biological applications.
Catalytic oxidation processes can improve efficiency but require optimization of catalyst type and loading.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,4-dihydroxy-6-methylnicotinate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, nicotinic acid derivatives often undergo esterification using methanol under acidic catalysis (e.g., H₂SO₄). Reaction optimization should focus on temperature (60–80°C), solvent polarity, and catalyst loading. Parallel experiments with varying molar ratios (e.g., 1:1 to 1:3 acid:alcohol) can identify optimal stoichiometry. Yields typically range from 50–75%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
- Data Reference : Evidence from analogous compounds (e.g., ethyl esters in ) suggests that steric hindrance from the methyl group at position 6 may necessitate prolonged reaction times.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H NMR to verify methyl groups (δ ~2.5 ppm for C6-CH₃) and hydroxyl protons (δ ~10–12 ppm, broad).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]⁺ at m/z 184.06 (C₈H₉NO₄).
- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1600 cm⁻¹ (aromatic C=C) .
Q. What are the key stability considerations for storing this compound?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and UV light, which may degrade the dihydroxy aromatic ring. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess decomposition via HPLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : The electron-withdrawing ester group at position 3 and hydroxyl groups at positions 2 and 4 activate the pyridine ring for NAS. Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at position 5. Experimentally, reactions with amines (e.g., benzylamine) under mild conditions (50°C, DMF) yield substituted derivatives. Monitor regioselectivity via LC-MS and compare with predicted transition states .
Q. How do steric and electronic effects of the 6-methyl group influence the compound’s supramolecular interactions?
- Methodology : Perform X-ray crystallography to analyze crystal packing. The methyl group may induce steric hindrance, reducing π-π stacking efficiency, while hydroxyl groups facilitate hydrogen bonding. Compare with analogues lacking the methyl group (e.g., Methyl 2,4-dihydroxynicotinate) using DSC/TGA to study thermal stability differences .
Q. What strategies mitigate conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method). For example, conflicting reports of solubility in ethanol (high vs. low) may arise from impurities or hydration states. Use Karl Fischer titration to quantify water content and correlate with solubility profiles. Cross-validate with Hansen solubility parameters (δD, δP, δH) .
Q. How can in silico models predict the bioactivity of this compound derivatives?
- Methodology : Employ QSAR models trained on similar nicotinate derivatives. Input descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate predictions via enzymatic assays (e.g., kinase inhibition) and compare with docking simulations (AutoDock Vina) against target proteins .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
